molecular formula C14H17FN2O2 B5665074 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone

4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone

Cat. No. B5665074
M. Wt: 264.29 g/mol
InChI Key: OTQWRMZDZWOOAP-UHFFFAOYSA-N
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Description

4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPOP and is synthesized using specific methods. In

Mechanism of Action

FPOP works by modifying the side chains of amino acids in proteins. It does this by reacting with solvent-exposed amino acid residues in proteins, resulting in the formation of covalent adducts. This reaction occurs through a radical mechanism, where FPOP generates a highly reactive species that reacts with the protein.
Biochemical and Physiological Effects:
FPOP has been shown to induce changes in protein structure and dynamics. It has also been shown to affect protein-ligand interactions. FPOP has been used to study the conformational changes that occur in proteins upon ligand binding. Additionally, FPOP has been used to study the effects of post-translational modifications on protein structure and function.

Advantages and Limitations for Lab Experiments

FPOP has several advantages as a probe for studying protein structure and dynamics. It is a small molecule that can easily penetrate into the protein structure. Additionally, FPOP is a relatively mild probe that does not induce significant changes in protein structure or function. However, FPOP has some limitations. It can only modify solvent-exposed amino acid residues in proteins, limiting its applicability to certain types of proteins. Additionally, FPOP can only react with certain types of amino acid residues, such as cysteine and methionine.

Future Directions

There are several future directions for FPOP research. One potential application is in the study of protein-protein interactions. FPOP could be used as a probe to study the interactions between proteins and identify potential drug targets. Additionally, FPOP could be used to study the effects of temperature and pressure on protein structure and function. Finally, FPOP could be used to study the effects of mutations on protein structure and function.
Conclusion:
In conclusion, 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone is a chemical compound that has potential applications in various fields. It is synthesized using specific methods and works by modifying the side chains of amino acids in proteins. FPOP has been extensively studied for its potential applications in mass spectrometry, hydrogen-deuterium exchange mass spectrometry, and electron paramagnetic resonance spectroscopy. FPOP has several advantages as a probe for studying protein structure and dynamics, but also has some limitations. There are several future directions for FPOP research, including the study of protein-protein interactions, the effects of temperature and pressure on protein structure and function, and the effects of mutations on protein structure and function.

Synthesis Methods

The synthesis of FPOP involves the reaction of 4-fluoroaniline with 1-boc-piperazine in the presence of triethylamine and chloroform. This reaction results in the formation of 4-(4-fluorophenyl)-1-piperazinyl) aniline, which is then reacted with ethyl acetoacetate in the presence of acetic acid. This reaction produces 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone.

Scientific Research Applications

FPOP has been extensively studied for its potential applications in various fields. It has been used as a probe in mass spectrometry to study protein-ligand interactions. FPOP has also been used in hydrogen-deuterium exchange mass spectrometry to study protein dynamics. Additionally, FPOP has been used in electron paramagnetic resonance spectroscopy to study protein structure and folding.

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-11(18)10-14(19)17-8-6-16(7-9-17)13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQWRMZDZWOOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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